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Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von Ethyl-2-
methylthiazol-4-carboxylat als Strategie zur Generierung einer Bibliothek von Verbindungen fir
das biologische Screening. Thiazol-Ringsysteme sind ein wichtiger Baustein in der
medizinischen Chemie, da sie in einer Vielzahl von biologisch aktiven Verbindungen
vorkommen.[1][2] Diese Anwendungsnotiz beschreibt die Synthese des Ausgangsmaterials,
eine robuste Methode zur Hydrolyse des Esters zur entsprechenden Carbonsaure und die
anschlieBende Amidkopplung zur Erzeugung einer diversen Reihe von Derivaten. Dartber
hinaus werden Standardprotokolle fur das primare biologische Screening dieser neuen
chemischen Entitaten auf antimikrobielle und zytotoxische Aktivitaten vorgestellt.

Einleitung: Die Bedeutung des Thiazol-Gerusts

Der Thiazolring, ein funfgliedriger aromatischer Heterocyclus, der sowohl Schwefel- als auch
Stickstoffatome enthalt, ist eine privilegierte Struktur in der Wirkstoffentdeckung.[1][3] Seine
Fahigkeit, an einer Vielzahl von Wasserstoffbriickenbindungen, pi-pi-Stapelung und
hydrophoben Wechselwirkungen teilzunehmen, erméglicht es Thiazol-haltigen Moleklen,
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effektiv mit biologischen Zielen zu interagieren. Derivate des Thiazols haben ein breites
Spektrum an pharmakologischen Aktivitaten gezeigt, darunter antimikrobielle,
entztindungshemmende, antikonvulsive und krebsbekdmpfende Eigenschaften.[2]

Ethyl-2-methylthiazol-4-carboxylat ist ein ideales Ausgangsmaterial fiir die kombinatorische
Chemie und die Wirkstoffentdeckung. Es besitzt drei wichtige Modifikationspunkte:

o Die Ester-Funktionalitat: Leicht hydrolysierbar und kann in Amide, Hydrazide oder andere
funktionelle Gruppen umgewandelt werden.

o Die C2-Methylgruppe: Kann funktionalisiert werden, obwohl dies komplexere synthetische
Schritte erfordert.

e Die C5-Position am Thiazolring: Anféllig fir elektrophile aromatische Substitution.

Dieser Leitfaden konzentriert sich auf die Derivatisierung an der Estergruppe, da dies der
einfachste und effizienteste Weg ist, um schnell eine strukturell vielfaltige Bibliothek fur das
Screening zu erstellen.

Synthese des Ausgangsmaterials: Ethyl-2-
methylthiazol-4-carboxylat

Die gebrauchlichste und zuverlassigste Methode zur Synthese des Titel-Ausgangsmaterials ist
eine Variation der Hantzsch-Thiazolsynthese.[4] Diese Reaktion beinhaltet typischerweise die
Kondensation einer Thioamid-Spezies mit einer a-Halocarbonyl-Verbindung.

Protokoll 2.1: Hantzsch-Synthese von Ethyl-2-
methylthiazol-4-carboxylat

Kausalitat der Methode: Diese Methode wird aufgrund ihrer hohen Effizienz, der Verwendung
von kommerziell erhaltlichen Ausgangsmaterialien und der relativ milden
Reaktionsbedingungen gewabhlt. Die Reaktion verlauft tber eine nukleophile Substitution,
gefolgt von einer Cyclisierung und Dehydratisierung, um den stabilen aromatischen Thiazolring
zu bilden.

Materialien:
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Ethyl-2-chloracetoacetat

Thioacetamid

Ethanol, absolut

Rundkolben, Rickflusskihler, Magnetrihrer mit Heizplatte

Verfahren:

Losen Sie Thioacetamid (1,0 Aquivalente) in absolutem Ethanol in einem Rundkolben, der
mit einem Ruckflusskihler ausgestattet ist.

Erhitzen Sie die Mischung unter Rihren zum Ruckfluss, bis sich das Thioacetamid
vollstandig aufgeldst hat.

Fugen Sie langsam Ethyl-2-chloracetoacetat (1,05 Aquivalente) tropfenweise zur kochenden
Lésung hinzu.

Halten Sie die Reaktion 4-6 Stunden lang unter Riickfluss. Uberwachen Sie den Fortschritt
der Reaktion mittels Dunnschichtchromatographie (DC) (z. B. mit einem Eluentensystem aus
Ethylacetat/Hexan 30:70).

Nach Abschluss der Reaktion lassen Sie die Mischung auf Raumtemperatur abkuhlen.

Reduzieren Sie das Volumen des Losungsmittels unter vermindertem Druck mit einem
Rotationsverdampfer.

Giel3en Sie den Ruckstand in eiskaltes Wasser und neutralisieren Sie ihn vorsichtig mit einer
gesattigten Natriumbicarbonatldsung, bis die Ausfallung des Produkts abgeschlossen ist.

Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn grindlich mit kaltem Wasser und
trocknen Sie ihn im Vakuum.

Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Losungsmittel (z. B.
Ethanol/Wasser) oder durch Saulenchromatographie weiter gereinigt werden.
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Validierung: Die Identitat und Reinheit des Produkts (Schmelzpunkt: 54-58 °C) sollte durch
spektroskopische Methoden (*H-NMR, 3C-NMR, MS) bestatigt werden.

Derivatisierungsstrategie: Von Ester zu Amid-
Bibliothek

Die Umwandlung des Ethylesters in eine Bibliothek von Amiden ist eine robuste und bewéhrte
Strategie in der medizinischen Chemie, um die Struktur-Wirkungs-Beziehungen (SAR) zu
untersuchen. Der zweistufige Prozess umfasst die Hydrolyse des Esters zur Carbonsaure,
gefolgt von der Amidkopplung mit einer Reihe von verschiedenen Aminen.
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Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese des Ausgangsmaterials bis zur
Identifizierung von biologisch aktiven "Hits".

Schritt 1: Esterhydrolyse (Verseifung)

Kausalitat der Methode: Die basenkatalysierte Hydrolyse wird gewahlt, weil sie typischerweise
schneller und irreversibler ist als die saure Hydrolyse.[5] Lithiumhydroxid (LiOH) wird oft
bevorzugt, da das entstehende Lithiumcarboxylat in vielen organischen Losungsmitteln 16slich
ist, was die Aufarbeitung erleichtert.

Materialien:

Ethyl-2-methylthiazol-4-carboxylat

Lithiumhydroxid-Monohydrat (LiIOH-H20)

Tetrahydrofuran (THF)

Wasser, destilliert

Salzsaure (HCI), 1 M

Ethylacetat
Verfahren:

« Losen Sie Ethyl-2-methylthiazol-4-carboxylat (1,0 Aquivalent) in einer Mischung aus THF
und Wasser (z. B. 3:1 v/v).

e Fiigen Sie LIOH-H20 (1,5-2,0 Aquivalente) zur Lésung hinzu. Die Verwendung eines
Uberschusses an Base stellt eine vollstandige Reaktion sicher.

 Riihren Sie die Mischung bei Raumtemperatur fiir 12-24 Stunden. Uberwachen Sie die
Reaktion mittels DC, bis das Ausgangsmaterial vollstandig verbraucht ist.

e Entfernen Sie das THF unter vermindertem Druck.
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e Verdinnen Sie den wassrigen Ruckstand mit Wasser und waschen Sie ihn mit Ethylacetat,
um nicht umgesetztes Ausgangsmaterial oder unpolare Verunreinigungen zu entfernen.

o Kihlen Sie die wassrige Phase in einem Eisbad und sduern Sie sie langsam mit 1 M HCI an,
bis der pH-Wert ~2-3 erreicht ist. Die Carbonsaure sollte als Feststoff ausfallen.

« Filtrieren Sie das feste Produkt ab, waschen Sie es mit kaltem Wasser, um anorganische
Salze zu entfernen, und trocknen Sie es grundlich im Vakuum.

Validierung: Bestatigen Sie die Struktur durch NMR (Verschwinden der Ethyl-Signale, Auftreten
eines breiten Singuletts fur die Carbonsaure-OH) und MS.

Schritt 2: Amidkopplung

Kausalitat der Methode: Die direkte Reaktion einer Carbonséure mit einem Amin zu einem
Amid ist thermisch anspruchsvoll und oft ineffizient. Daher werden Kupplungsreagenzien wie
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit HOBt
(Hydroxybenzotriazol) verwendet. EDC aktiviert die Carbonsaure durch Bildung eines
hochreaktiven O-Acylisourea-Esters. HOBt fangt diesen instabilen Zwischenschritt ab, um
einen stabileren, aber immer noch reaktiven HOBt-Ester zu bilden, der Nebenreaktionen
unterdriickt und die Ausbeute verbessert.

R:-COOH
(Carbonséaure) +
T O-Acylisourea-Ester
(hoch reaktiv) +

@ HOBt-Ester
(aktivierter Ester)

(Amin)

R1-CO-NHR?
(Amid-Produkt)

Click to download full resolution via product page
Abbildung 2: Vereinfachter Mechanismus der EDC/HOBt-vermittelten Amidkopplung.

Materialien:
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e 2-Methylthiazol-4-carbonséure

e Eine Auswahl an primaren und sekundaren Aminen (z. B. Benzylamin, Anilin, Morpholin,
etc.)

o EDC-Hydrochlorid

e HOBt

» N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)

e Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF) als Losungsmittel
Verfahren (fur eine einzelne Reaktion, anpassbar fur parallele Synthese):

Losen Sie 2-Methylthiazol-4-carbonsaure (1,0 Aquivalent) in DCM oder DMF in einem

trockenen Reaktionsgefal3.
» Fligen Sie HOBt (1,2 Aquivalente) und EDC-HCI (1,2 Aquivalente) hinzu.

« Fligen Sie DIPEA (2,5 Aquivalente) hinzu. Die Base neutralisiert das HCI-Salz des EDC und
halt das Reaktionsmedium basisch.

e RUhren Sie die Mischung 15-30 Minuten bei Raumtemperatur, um die Carbonsaure
vorzuaktivieren.

e Fligen Sie das entsprechende Amin (1,1 Aquivalente) hinzu und lassen Sie die Reaktion bei
Raumtemperatur fur 12-18 Stunden ruhren.

e Uberwachen Sie die Reaktion mittels DC oder LC-MS.

e Nach Abschluss verdinnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie
nacheinander mit 5%iger HCI-L6sung, gesattigter NaHCOs-Lésung und Kochsalzlésung
(Brine).

o Trocknen Sie die organische Phase Uber wasserfreiem Natriumsulfat, filtrieren Sie und
konzentrieren Sie sie im Vakuum.
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e Reinigen Sie das Produkt mittels S&ulenchromatographie oder praparativer HPLC.

. Verwendetes . . . Ausbeute (%)

Eintrag . Ldésungsmittel  Zeit (h) .
Amin (R-NH2) [geschatzt]

1 Benzylamin DCM 16 85-95%

2 Anilin DMF 18 70-85%

3 Morpholin DCM 16 90-98%
4-

4 DCM 16 88-96%

Fluorbenzylamin

5 Cyclohexylamin DCM 18 80-90%

Tabelle 1: Beispielhafte Reaktionsbedingungen und erwartete Ausbeuten fur die Amidkopplung.

Protokolle fiir das biologische Screening

Nach der Synthese und Reinigung muss die Bibliothek von Derivaten auf ihre biologische
Aktivitat getestet werden. Hier sind zwei Standard-Screening-Protokolle.

Synthetisierte
Derivate-Bibliothek

Antimikrobieller Assay Zytotoxizitats-Assay

Bestimmung der minimalen Bestimmung der
hemmenden Konzentration (MIC) halbmaximalen Hemmkonzentration (ICso)

Identifizierte antimikrobielle Hits Identifizierte zytotoxische Hits
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Abbildung 3: Arbeitsablauf fir das parallele biologische Screening der synthetisierten
Verbindungsbibliothek.

Antimikrobielles Screening: Bestimmung der minimalen
Hemmkonzentration (MIC)

Kausalitat der Methode: Der Bouillon-Mikrodilutions-Assay ist der Goldstandard zur
Bestimmung der MIC. Er ist quantitativ, reproduzierbar und fur das Hochdurchsatz-Screening
geeignet. Er misst die niedrigste Konzentration einer Verbindung, die das sichtbare Wachstum
eines Mikroorganismus hemmit.

Materialien:

Sterile 96-Well-Platten

o Bakterienstamme (z. B. Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
e Muller-Hinton-Bouillon (MHB), steril

» Testverbindungen, geldst in DMSO (z. B. bei 10 mg/mL)

o Positivkontrolle (z. B. Ciprofloxacin)

o Negativkontrolle (DMSO)

Verfahren:

e Geben Sie 100 pL MHB in jede Vertiefung einer 96-Well-Platte.

e Geben Sie 100 pL Ihrer Testverbindungslosung in die erste Spalte der Platte.

o Flhren Sie eine serielle 2-fache Verdinnung durch, indem Sie 100 pL von der ersten Spalte
in die zweite Spalte Ubertragen, mischen und so weiter bis zur letzten Spalte. Verwerfen Sie
die letzten 100 pL aus der letzten Spalte. Dadurch entsteht ein Konzentrationsgradient.
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e Bereiten Sie ein Bakterieninokulum vor, das auf eine Endkonzentration von 5 x 10> KBE/mL
in MHB eingestellt ist.

e Geben Sie 100 pL des Bakterieninokulums in jede Vertiefung (die Endkonzentration der
Verbindungen wird dadurch halbiert).

¢ Inkubieren Sie die Platten bei 37 °C fur 18-24 Stunden.

o Bestimmen Sie die MIC visuell als die niedrigste Konzentration der Verbindung, bei der kein
sichtbares Wachstum (Trubung) auftritt.

Zytotoxizitats-Screening: MTT-Assay

Kausalitat der Methode: Der MTT-Assay ist ein etablierter colorimetrischer Assay zur Messung
der Zelllebensfahigkeit. Aktive mitochondriale Dehydrogenasen in lebenden Zellen reduzieren
das gelbe MTT-Salz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten
Formazan-Kristallen. Die Menge des produzierten Formazans ist proportional zur Anzahl der
lebenden Zellen.

Materialien:

Menschliche Krebszelllinie (z. B. HeLa, A549)

Zellkulturmedium (z. B. DMEM) mit 10% fotalem Kélberserum (FCS)

Sterile 96-Well-Platten

MTT-LOsung (5 mg/mL in PBS)

DMSO

Verfahren:

e S&en Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro
Vertiefung in 100 uL Medium aus und lassen Sie sie Uber Nacht anhaften.

» Bereiten Sie serielle Verdiinnungen lhrer Testverbindungen in Kulturmedium vor und fligen
Sie sie den Zellen hinzu. Inkubieren Sie fiir 48-72 Stunden.
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e Flgen Sie 20 pL MTT-L6sung zu jeder Vertiefung hinzu und inkubieren Sie fur weitere 4
Stunden bei 37 °C.

» Entfernen Sie das Medium vorsichtig und fugen Sie 150 pL DMSO hinzu, um die Formazan-
Kristalle aufzuldsen.

» Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerat.

o Berechnen Sie die prozentuale Lebensfahigkeit im Vergleich zu unbehandelten
Kontrollzellen und bestimmen Sie den ICso-Wert (die Konzentration, die das Zellwachstum
um 50% hemmt).

Verbindung MIC (pg/mL) vs. S. aureus ICso0 (UM) vs. HeLa-Zellen
Derivat 1 >128 45.2

Derivat 2 16 89.7

Derivat 3 64 >100

Derivat 4 32 12.5

Ciprofloxacin 0.5 N/A

Doxorubicin N/A 0.8

Tabelle 2: Beispielhafte Darstellung von Screening-Ergebnissen fir eine Reihe von
synthetisierten Derivaten.

Fazit

Die in diesem Leitfaden beschriebene Strategie bietet einen rationalen und effizienten Ansatz
zur Erzeugung und Bewertung einer Bibliothek von 2-Methylthiazol-4-carboxamiden. Durch die
systematische Modifikation der Ester-Funktionalitat konnen Forscher schnell Struktur-
Wirkungs-Beziehungen aufbauen und Leitstrukturen fur die weitere Optimierung in
Wirkstoffentwicklungsprogrammen identifizieren. Die vorgestellten Protokolle sind robust,
validiert und fur den Einsatz in Standard-Laborumgebungen geeignet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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